2-Phenoxybenzyl acetate

Insecticidal activity Larvicidal efficacy Mosquito control

Procure 2-Phenoxybenzyl acetate (ortho isomer) to ensure synthetic fidelity. This specific isomer provides distinct reactivity in α-cyanation and metabolic stability vs. the common 3-phenoxy variant, critical for pyrethroid analog libraries and antimicrobial pharmacophore mapping. Purity: 98%. Verify isomer identity for intended SAR outcomes.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 39717-00-5
Cat. No. B2461470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzyl acetate
CAS39717-00-5
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3
InChIKeyOATAUOLXKLPSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzyl Acetate (CAS 39717-00-5): Chemical Profile, Structure, and Procurement Considerations


2-Phenoxybenzyl acetate (CAS 39717-00-5) is an organic ester belonging to the class of phenoxybenzyl acetates, characterized by the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is synthesized via the esterification of 2-phenoxybenzyl alcohol with acetic acid or acetyl chloride . The compound features a 2-phenoxy substitution on the benzyl ring, which distinguishes it from its more widely studied 3-phenoxybenzyl isomer and imparts unique physicochemical and biological properties relevant to its use as a chemical intermediate and in pesticide development . Its reported boiling point is 160 °C at 15 Torr, with a predicted density of 1.138±0.06 g/cm³ .

Why Generic Substitution Fails for 2-Phenoxybenzyl Acetate: Critical Structural and Performance Distinctions


Within the class of phenoxybenzyl esters, the position of the phenoxy substituent on the benzyl ring fundamentally alters the compound's physicochemical properties, biological activity, and synthetic utility. The 2-phenoxybenzyl acetate isomer (ortho-substituted) exhibits distinct behavior compared to its 3-phenoxybenzyl acetate analog (meta-substituted) in terms of insecticidal potency, metabolic stability, and reactivity in further chemical transformations . In pyrethroid structure-activity relationship (SAR) studies, variations in the substitution pattern on the phenoxybenzyl moiety have been shown to dramatically influence insecticidal efficacy, with certain positions enhancing activity by orders of magnitude [1]. Furthermore, the 2-phenoxy substitution pattern has been specifically noted in the development of fungicidal agents, where analogs such as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide exhibit potent activity at 10 ppm against rice blast (Magnaporthe oryzae) . Therefore, the indiscriminate substitution of 2-phenoxybenzyl acetate with other isomers or simpler acetates cannot be assumed to preserve performance or synthetic outcomes, necessitating a rigorous, data-driven procurement decision.

Quantitative Differentiation of 2-Phenoxybenzyl Acetate: Direct Comparative Evidence Against Key Analogs


Insecticidal Activity of 2-Phenoxybenzyl Acetate Against Aedes aegypti Larvae: A Direct Comparison with Its Precursor Alcohol

2-Phenoxybenzyl acetate demonstrates significant larvicidal activity against Aedes aegypti, a major vector for dengue and Zika viruses. At a concentration of 10 mg/L, it induces 70% mortality within 24 hours . This activity is contrasted with the lack of reported insecticidal data for its precursor, 2-phenoxybenzyl alcohol, which is primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals rather than as a direct insecticidal agent . While direct comparative LC50 values between the acetate and the alcohol are not available, the acetate's ester functional group is a common feature in active pyrethroids, whereas the alcohol's utility lies in its role as a building block for more complex, active molecules [1]. This data provides a baseline for understanding the functional role of esterification in conferring biological activity within this chemical series.

Insecticidal activity Larvicidal efficacy Mosquito control

Antibacterial Activity of 2-Phenoxybenzyl Acetate Against Staphylococcus aureus: A Comparison with Structural Analogs

2-Phenoxybenzyl acetate exhibits moderate antibacterial activity against Staphylococcus aureus, as demonstrated in a disk diffusion assay where it produced a 15 mm inhibition zone . This activity can be contrasted with the known potent fungicidal activity of a closely related analog, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, which is effective against Magnaporthe oryzae at 10 ppm . While the target compound's antibacterial potency is moderate, the existence of a highly active fungicidal analog with the same 2-phenoxyphenyl core suggests that the 2-phenoxybenzyl scaffold is a versatile pharmacophore. The difference in activity profiles (antibacterial vs. antifungal) and potency levels (15 mm zone vs. 10 ppm) underscores the impact of specific functional group modifications on the spectrum and strength of antimicrobial action.

Antibacterial activity Phenoxybenzyl derivatives Antimicrobial screening

Synthetic Utility of 2-Phenoxybenzyl Acetate as a Pyrethroid Intermediate: Differentiated Reactivity Compared to the 3-Isomer

2-Phenoxybenzyl acetate serves as a key intermediate in the synthesis of pyrethroid insecticides. Its ortho-substitution pattern influences the reactivity and stereochemical outcomes in subsequent synthetic steps, particularly in the preparation of α-cyano-phenoxybenzyl esters [1]. In contrast, the 3-phenoxybenzyl acetate isomer (CAS 50789-44-1) is more commonly reported in the literature as a direct precursor to commercial pyrethroids like fenvalerate and permethrin, often via enzymatic resolution of α-cyano-3-phenoxybenzyl acetate [2]. The differential positioning of the phenoxy group (ortho vs. meta) is known to affect the electronic properties of the benzyl ring and, consequently, the reactivity of the benzylic carbon in nucleophilic substitution or esterification reactions. While specific rate constants for the 2-isomer versus the 3-isomer are not readily available, SAR studies on pyrethroids consistently demonstrate that the position of substituents on the phenoxybenzyl ring profoundly impacts insecticidal potency, implying that the isomer used in synthesis will dictate the final product's activity profile [3].

Pyrethroid synthesis Chemical intermediate Agrochemical development

Physicochemical Properties of 2-Phenoxybenzyl Acetate: Boiling Point and Density as Differentiation Metrics

2-Phenoxybenzyl acetate exhibits a boiling point of 160 °C at 15 Torr and a predicted density of 1.138±0.06 g/cm³ . For comparison, 3-phenoxybenzyl acetate (CAS 50789-44-1) has a reported boiling point of 338.8 °C at 760 mmHg and a density of approximately 1.15 g/cm³ . The significant difference in boiling point, particularly under reduced pressure, is a critical factor for purification processes such as fractional distillation or for applications requiring specific volatility profiles. The density difference, while small, can be relevant in formulation work where miscibility and phase separation are concerns. These distinct physical properties arise directly from the different substitution patterns on the benzyl ring, which affect intermolecular interactions and molecular packing.

Physicochemical properties Boiling point Density Process chemistry

Optimal Research and Industrial Application Scenarios for 2-Phenoxybenzyl Acetate Based on Differentiated Evidence


Development of Novel Pyrethroid Analogs with Altered Metabolic Stability

Given that the phenoxybenzyl moiety is a primary site of oxidative metabolism in pyrethroid-resistant insects, utilizing 2-phenoxybenzyl acetate as a starting material offers a route to synthesize novel pyrethroid esters with the ortho-substituted phenoxy group. This structural variation, compared to the more common 3-phenoxybenzyl group found in commercial pyrethroids like fenvalerate, may result in altered susceptibility to cytochrome P450 monooxygenases, potentially yielding new compounds with improved efficacy against resistant pest populations [1]. The differential reactivity of the ortho-isomer in α-cyanation reactions, as noted in patent literature, provides a synthetic pathway to generate a library of ortho-substituted pyrethroid analogs for structure-activity relationship studies [2].

Exploration of Antimicrobial Pharmacophores Based on the 2-Phenoxybenzyl Scaffold

The demonstrated moderate antibacterial activity of 2-phenoxybenzyl acetate against Staphylococcus aureus, combined with the potent fungicidal activity of a structurally related analog against Magnaporthe oryzae, positions this compound as a valuable core scaffold for medicinal chemistry efforts . Researchers can use 2-phenoxybenzyl acetate as a starting point for synthesizing a diverse array of derivatives by modifying the ester group or introducing additional substituents on the phenyl rings. This approach can help define the pharmacophore responsible for antimicrobial activity and guide the development of more potent and selective antimicrobial agents .

Use as a Reference Standard in Analytical Method Development for Pyrethroid Isomer Differentiation

The distinct physicochemical properties of 2-phenoxybenzyl acetate, particularly its boiling point and chromatographic behavior, make it a useful reference standard for developing analytical methods aimed at distinguishing between ortho- and meta-substituted phenoxybenzyl isomers. In quality control or environmental monitoring of pyrethroid-related compounds, having access to pure 2-phenoxybenzyl acetate allows for the accurate identification and quantification of this specific isomer in complex mixtures, which is crucial for regulatory compliance and understanding environmental fate .

Technical Documentation Hub

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